molecular formula C21H19N3O2S B2594963 N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 868972-59-2

N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No. B2594963
CAS RN: 868972-59-2
M. Wt: 377.46
InChI Key: YELMSASLBYTVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide” is an organic compound that belongs to the class of imidazopyridines . Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide” is complex, with multiple rings and functional groups. The imidazo[1,2-a]pyridine moiety is a key structural component .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Scientific Research Applications

Antiviral Applications

Imidazo[1,2-a]pyridines have shown promising antiviral properties . They can be used in the development of antiviral drugs, offering potential treatments for various viral diseases.

Antiulcer Applications

These compounds have also demonstrated antiulcer properties . This suggests they could be used in the creation of new treatments for ulcers.

Antibacterial Applications

Imidazo[1,2-a]pyridines have shown antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.

Anticancer Applications

These compounds have been found to have anticancer properties . They could be used in the development of new cancer treatments.

Antifungal Applications

Imidazo[1,2-a]pyridines have demonstrated antifungal properties . This suggests they could be used in the creation of new antifungal treatments.

Antituberculosis Applications

These compounds have shown antituberculosis properties . This makes them potential candidates for the development of new antituberculosis drugs.

Cyclin-dependent Kinase (CDK) Inhibitors

This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors . CDKs are proteins involved in the regulation of the cell cycle, and their inhibition can be used in the treatment of various diseases, including cancer.

Calcium Channel Blockers

Imidazo[1,2-a]pyridines have been described as calcium channel blockers . These compounds can inhibit the movement of calcium ions through the cell’s calcium channels, which can be beneficial in the treatment of various conditions, such as high blood pressure and angina.

Future Directions

The future directions for research on “N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide” could include further exploration of its bioactivity, development of more efficient synthesis methods, and investigation of its potential applications in medicine and other fields .

properties

IUPAC Name

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-16-6-5-13-24-15-19(23-21(16)24)14-22-27(25,26)20-11-9-18(10-12-20)17-7-3-2-4-8-17/h2-13,15,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELMSASLBYTVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.